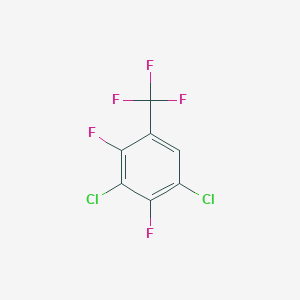

1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its unique electronic and steric properties, which make it valuable in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene can be synthesized through several methods, including:

Halogenation of Benzene Derivatives: This involves the stepwise introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of a trifluoromethyl group. The reaction conditions typically involve the use of halogenating agents such as chlorine gas and fluorine gas, often in the presence of a catalyst like iron(III) chloride.

Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated benzene derivative with a trifluoromethylated boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes, where benzene derivatives are treated with halogenating agents under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions, amines, or thiols. This reaction typically occurs under basic conditions.

Electrophilic Aromatic Substitution: The trifluoromethyl group and halogens on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring. Common electrophiles include nitronium ions and sulfonyl chlorides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like water or alcohols.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or sulfonyl chlorides in solvents like acetic acid or dichloromethane.

Major Products

Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing chlorine or fluorine atoms.

Electrophilic Aromatic Substitution: Products include nitro or sulfonyl derivatives of the original compound.

Applications De Recherche Scientifique

Agrochemical Applications

Pesticides and Herbicides

1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene is utilized in the formulation of various pesticides and herbicides due to its effectiveness against a range of pests and weeds. Its fluorinated structure enhances the potency and stability of the active ingredients.

Case Study: Efficacy in Pest Control

A study conducted by the California Department of Pesticide Regulation highlighted the compound's efficacy in controlling specific pest populations in agricultural settings. The results showed a significant reduction in pest density when applied at recommended dosages, demonstrating its potential as a key ingredient in modern agrochemical formulations .

Pharmaceutical Applications

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for modifications that can lead to the development of novel therapeutic agents.

Case Study: Synthesis of Anticancer Agents

Research published in pharmaceutical chemistry journals has demonstrated the use of this compound as a precursor for synthesizing anticancer compounds. In one study, researchers synthesized a series of derivatives that exhibited promising cytotoxic activity against cancer cell lines, underscoring its potential role in drug discovery .

Material Science

Fluorinated Polymers

The compound is also explored for its application in the development of fluorinated polymers. These materials exhibit unique properties such as chemical resistance and thermal stability, making them suitable for various industrial applications.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Applications | Coatings, Sealants |

Environmental Monitoring

Analytical Chemistry

this compound is also used as a standard reference material in analytical chemistry for environmental monitoring. Its detection in environmental samples can indicate contamination levels and help assess ecological risks.

Case Study: Environmental Impact Assessment

An assessment conducted by the Environmental Protection Agency (EPA) utilized this compound to evaluate contamination levels in water sources near agricultural areas. The findings revealed correlations between pesticide application rates and increased concentrations of fluorinated compounds in water samples .

Mécanisme D'action

The mechanism of action of 1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets through its electron-withdrawing groups. The trifluoromethyl group, in particular, can enhance the compound’s ability to participate in electrophilic and nucleophilic reactions. The presence of chlorine and fluorine atoms can also influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3-Dichlorobenzene

- 2,4-Dichlorobenzene

- 1,4-Dichloro-2-(trifluoromethyl)benzene

- 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness

1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to similar compounds. The presence of multiple electron-withdrawing groups enhances its ability to participate in a wide range of chemical reactions, making it valuable in various scientific and industrial applications.

Activité Biologique

1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene (CAS No. 110499-76-8) is an aromatic compound notable for its unique combination of halogen substituents on the benzene ring. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and environmental science. The following sections summarize its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C7HCl2F5

- Molecular Weight : 250.98 g/mol

- IUPAC Name : this compound

- SMILES : C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F

The biological activity of this compound is primarily attributed to its electron-withdrawing groups (chlorine and fluorine). These groups enhance the compound's reactivity and ability to interact with various biological targets. The trifluoromethyl group significantly influences its electrophilic and nucleophilic behavior, allowing it to participate in diverse chemical reactions that can impact biological systems.

Toxicological Studies

Research has shown that this compound exhibits a range of toxicological effects. For example:

- Inhalation studies indicated that following exposure, the highest concentration was found in adipose tissue, followed by the lungs and liver. The compound was largely eliminated from blood and tissues within 24 hours post-administration .

- A study on rats revealed that oral exposure resulted in significant transport to the lungs and subsequent exhalation as unmetabolized compounds. Approximately 62–82% was exhaled unaltered .

Sensitization Potential

The sensitization potential of this compound was evaluated using the Local Lymph Node Assay (LLNA). Results indicated a weak sensitization potential with stimulation indices (SI) at varying concentrations showing values between 2.6 and 5.3 . The effective concentration producing a threefold increase in lymphocyte proliferation (EC3) was determined to be around 53.1%, indicating limited sensitization risk.

Repeated Dose Toxicity

In a repeated dose toxicity study conducted on B6C3F1 mice:

- Clinical signs included burrowing behavior and facial rubbing.

- Hepatocellular hypertrophy was noted at higher doses (≥50 mg/kg), with a No Observed Adverse Effect Level (NOAEL) established at 50 mg/kg .

Case Study 1: Environmental Impact

A study assessed the environmental impact of halogenated compounds similar to this compound. It highlighted the persistence of such compounds in ecosystems and their potential bioaccumulation in aquatic organisms. The research emphasized the need for monitoring these substances due to their adverse effects on wildlife .

Case Study 2: Pharmacological Research

In pharmacological contexts, compounds like this compound are investigated for their potential roles as intermediates in drug synthesis. Their unique electronic properties make them candidates for developing pharmaceuticals targeting specific receptors or pathways .

Comparative Analysis with Similar Compounds

| Compound Name | CAS No. | Biological Activity |

|---|---|---|

| 1,3-Dichlorobenzene | 106-46-7 | Moderate toxicity; irritant |

| 2,4-Dichlorobenzene | 95-50-1 | Carcinogenic properties |

| 1,4-Dichloro-2-(trifluoromethyl)benzene | Not available | Limited studies; potential sensitizer |

Propriétés

Numéro CAS |

110499-76-8 |

|---|---|

Formule moléculaire |

C7HCl2F5 |

Poids moléculaire |

250.98 g/mol |

Nom IUPAC |

1,3-dichloro-2,4-difluoro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C7HCl2F5/c8-3-1-2(7(12,13)14)5(10)4(9)6(3)11/h1H |

Clé InChI |

VHDYIDCNUYHOSL-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F |

SMILES canonique |

C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.